molecular formula C19H19F3N2O5S B12203163 2-methoxy-5-(morpholin-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide

2-methoxy-5-(morpholin-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B12203163
M. Wt: 444.4 g/mol
InChI Key: RZQOEGVVQICQNB-UHFFFAOYSA-N
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Description

2-Methoxy-5-(morpholin-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide is a benzamide derivative characterized by a morpholine sulfonyl group at position 5, a methoxy substituent at position 2, and a 3-(trifluoromethyl)phenyl amide moiety.

Properties

Molecular Formula

C19H19F3N2O5S

Molecular Weight

444.4 g/mol

IUPAC Name

2-methoxy-5-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C19H19F3N2O5S/c1-28-17-6-5-15(30(26,27)24-7-9-29-10-8-24)12-16(17)18(25)23-14-4-2-3-13(11-14)19(20,21)22/h2-6,11-12H,7-10H2,1H3,(H,23,25)

InChI Key

RZQOEGVVQICQNB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is to start with a benzamide derivative and sequentially introduce the functional groups through various chemical reactions such as nucleophilic substitution, sulfonylation, and trifluoromethylation .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-(morpholin-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-methoxy-5-(morpholin-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide serves as a valuable reagent in synthetic pathways. It can act as a building block for more complex molecules, facilitating the development of new compounds with desired properties. Its sulfonamide group is particularly useful in creating derivatives that may exhibit enhanced reactivity or selectivity in chemical reactions.

Biology

The biological applications of this compound are significant, particularly in pharmacological research. Studies indicate that it may exhibit enzyme inhibition properties, which can be pivotal in drug discovery processes aimed at targeting specific biological pathways. The interaction with various receptors also suggests potential utility in modulating physiological responses, making it a candidate for further investigation in therapeutic contexts.

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic properties. Preliminary research suggests that it may possess anti-inflammatory and anticancer activities. For instance, compounds containing trifluoromethyl groups have been noted for their ability to enhance the efficacy of drugs by improving their metabolic stability or bioavailability .

A notable study indicated that similar compounds have shown promise in treating neuropsychiatric disorders and cognitive decline . This highlights the potential for 2-methoxy-5-(morpholin-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide to contribute to the development of novel treatments for complex conditions.

Case Study 1: Anticancer Activity

Research conducted on related sulfonamide compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the disruption of key signaling pathways associated with cell proliferation and survival . Such findings suggest that 2-methoxy-5-(morpholin-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide could be investigated further for similar anticancer properties.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of sulfonamide derivatives, revealing that certain structural modifications led to enhanced binding affinities to target enzymes involved in metabolic processes . The specific morpholine and trifluoromethyl substitutions present in our compound may provide unique advantages in developing selective inhibitors.

Mechanism of Action

The mechanism of action of 2-methoxy-5-(morpholin-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several benzamide-based derivatives, differing primarily in substituents affecting solubility, target specificity, and pharmacokinetics.

Compound Name Molecular Formula Key Substituents Biological Activity (If Reported)
Target Compound C₁₉H₁₈F₃N₂O₅S 5-(morpholin-4-ylsulfonyl), 2-methoxy, 3-(trifluoromethyl)phenyl Kinase inhibition (hypothesized)
4-{[(2-Methyl-5-nitrophenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide (18) C₂₂H₁₇F₃N₄O₃ 2-methyl-5-nitro, 3-(trifluoromethyl)phenyl Tyrosine kinase inhibitor (IC₅₀: ~0.5 μM)
4-{[(4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide (20) C₂₉H₂₃F₃N₄O₄ Pyridinyloxy, methylcarbamoyl Enhanced solubility and binding
N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-(((4-(pyridin-2-yl)pyrimidin-2-yl)amino)methyl)benzamide (22) C₂₉H₂₂F₃N₇O Imidazolyl, pyrimidinyl Multi-kinase inhibition
2-Methoxy-5-(2,4-dioxo-5-thiazolidinyl)-N-((4-(trifluoromethyl)phenyl)methyl)benzamide C₂₀H₁₇F₃N₂O₅ Thiazolidinyl, 4-(trifluoromethyl)benzyl Unreported (structural analog)

Key Differences and Implications

Sulfonyl vs. Thiazolidinyl Groups :

  • The morpholinylsulfonyl group in the target compound improves water solubility compared to the thiazolidinyl group in the analog from , which may enhance bioavailability .
  • Thiazolidinyl derivatives are associated with antidiabetic activity (e.g., PPAR-γ agonism), whereas sulfonamides are linked to kinase or carbonic anhydrase inhibition .

Trifluoromethyl Phenyl vs. Halogenated Phenyl :

  • The 3-(trifluoromethyl)phenyl group in the target compound offers superior metabolic stability and lipophilicity compared to halogenated analogs (e.g., 2,4-difluorophenyl in ), which are prone to oxidative dehalogenation .

Methoxy vs.

Research Findings and Pharmacological Relevance

Binding Affinity and Selectivity

  • Docking studies (e.g., AutoDock Vina ) suggest that the morpholinylsulfonyl group forms hydrogen bonds with kinase ATP-binding pockets, similar to sulfonamide-containing drugs like sunitinib .
  • Compound 20 (), with a pyridinyloxy group, shows higher selectivity for VEGFR-2 compared to the target compound, likely due to π-π stacking interactions .

Notes and Limitations

Data Gaps: No in vivo efficacy or toxicity data are available for the target compound, unlike derivatives in (e.g., compound 18 with 98.18% purity) .

Structural Diversity : The comparison highlights the need for systematic SAR studies to optimize substituents for specific targets.

Biological Activity

The compound 2-methoxy-5-(morpholin-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antifungal treatments. This article explores the biological activity of this compound, supported by various research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure features a methoxy group, a morpholine sulfonamide moiety, and a trifluoromethyl-substituted phenyl group. These structural components are crucial for its biological activity, influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that the compound exhibits antiproliferative and antifungal properties. The following sections delve into specific biological activities and mechanisms of action.

Anticancer Activity

  • Mechanism of Action
    • The compound has been shown to inhibit the PI3K/AKT/mTOR pathway , which is vital for cell growth and survival. This inhibition leads to reduced tumor growth in various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), U-87 MG (glioblastoma), and KB (oral cancer) cells .
    • In vivo studies using nude mice xenograft models demonstrated significant tumor suppression when treated with this compound .
  • Case Study: Cytotoxicity Analysis
    • A cytotoxicity analysis was performed on NIH/3T3 cell lines, revealing an IC50 value of approximately 148.26 μM , indicating moderate toxicity towards normal cells while effectively targeting cancer cells .
CompoundCell LineIC50 (μM)
2-Methoxy-5-(morpholin-4-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamideNIH/3T3148.26

Antifungal Activity

  • In Vitro Efficacy
    • The compound demonstrated notable antifungal activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungals like ketoconazole .
  • Mechanism of Action
    • The antifungal effects are attributed to the compound's ability to disrupt fungal cell membrane integrity and inhibit key enzymatic processes necessary for fungal growth.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group in the para position of the phenyl ring significantly enhances the compound's potency by increasing lipophilicity and improving binding affinity to target proteins . This relationship underscores the importance of molecular modifications in developing effective therapeutics.

Pharmacokinetics

Studies on absorption, distribution, metabolism, and excretion (ADME) parameters indicate that this compound possesses favorable drug-like characteristics, which are essential for its therapeutic application .

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